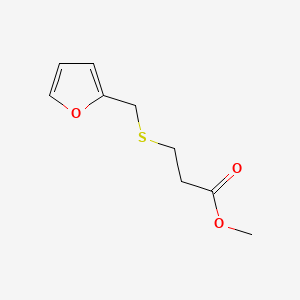

Methyl 3-(furfurylthio)propionate

Description

The exact mass of the compound Methyl 3-(furfurylthio)propionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Methyl 3-(furfurylthio)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(furfurylthio)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(furan-2-ylmethylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXNUXUTQGTBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869225 | |

| Record name | Methyl 3-{[(furan-2-yl)methyl]sulfanyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to amber coloured liquid; Earthy sweet aroma | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.167-1.173 (20°) | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94278-26-9 | |

| Record name | Methyl 3-[(2-furanylmethyl)thio]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(FURFURYLTHIO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1387H8Y3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal and Photostability of Methyl 3-(furfurylthio)propionate

Introduction: Understanding the Stability Profile of a Key Flavor Compound

Methyl 3-(furfurylthio)propionate is a significant contributor to the aroma profile of many food products, prized for its sweet, roasted, and sulfurous notes.[1] As a flavor and fragrance agent, its chemical integrity is paramount to ensure product quality, consistency, and safety from manufacturing through to the end of its shelf life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal and photostability of Methyl 3-(furfurylthio)propionate. Understanding its degradation pathways under various stress conditions is a critical step in developing robust formulations and defining appropriate storage and handling procedures.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding them in the specific chemical nature of the furan moiety, the thioether linkage, and the propionate ester group. By integrating established analytical techniques with predictive degradation chemistry, this guide offers a self-validating system for a thorough stability assessment.

Physicochemical Properties of Methyl 3-(furfurylthio)propionate

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

| Property | Value | Source |

| Molecular Formula | C9H12O3S | [2] |

| Molecular Weight | 200.26 g/mol | [2] |

| Appearance | Pale yellow to amber colored liquid | [2] |

| Odor Profile | Earthy, sweet, sulfurous, coffee, onion, garlic | [1][2] |

| Boiling Point | 120 °C @ 0.50 mm Hg; 321-322 °C @ 760 mm Hg | [1] |

| Flash Point | > 110 °C | [1] |

| Density | 1.167-1.173 g/mL (20°C) | [2] |

| Refractive Index | 1.511-1.517 | [2] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [2] |

Part 1: Thermal Stability Assessment

The application of heat during processing and storage can initiate degradation pathways that may alter the organoleptic properties and safety profile of Methyl 3-(furfurylthio)propionate. A multi-faceted approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of its thermal behavior.

Theoretical Considerations for Thermal Degradation

The structure of Methyl 3-(furfurylthio)propionate contains several moieties susceptible to thermal degradation:

-

Furan Ring: The furan ring can undergo thermal decomposition through complex mechanisms, including ring-opening isomerizations and the formation of radical intermediates.[3][4] Studies on related furan compounds show that heating can lead to the formation of smaller volatile molecules.[5]

-

Thioether Linkage: The C-S bond in the thioether is a potential point of cleavage at elevated temperatures. This could lead to the formation of volatile sulfur compounds, significantly impacting the aroma profile.

-

Ester Group: While generally more stable than the other functional groups, the ester can undergo thermal decomposition, particularly at very high temperatures, potentially leading to decarboxylation or other rearrangement reactions.

Experimental Workflow for Thermal Stability

The following workflow outlines a systematic approach to assessing the thermal stability of Methyl 3-(furfurylthio)propionate.

Caption: A systematic workflow for the photostability testing of Methyl 3-(furfurylthio)propionate following ICH Q1B guidelines.

Detailed Experimental Protocol

-

Objective: To assess the intrinsic photostability of Methyl 3-(furfurylthio)propionate and to identify any photodegradation products. This is a form of forced degradation study. [6][7][8][9][10]* Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., a xenon lamp) or Option II (a combination of cool white fluorescent and near-UV lamps). Calibrated radiometers and lux meters are required for monitoring light exposure. An HPLC with a photodiode array (PDA) detector and a GC-MS system are needed for analysis.

-

Protocol:

-

Prepare samples of Methyl 3-(furfurylthio)propionate. This should include the neat substance in a chemically inert, transparent container (e.g., a quartz cuvette) and a solution in a relevant solvent (e.g., ethanol).

-

For each sample type, prepare a "dark control" by wrapping the container in aluminum foil to shield it from light.

-

Place the samples and dark controls in the photostability chamber. The dark controls should be placed alongside the exposed samples to experience the same temperature conditions.

-

Expose the samples to a light source until the total exposure is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter. [11] 5. At appropriate time intervals, withdraw aliquots of the exposed samples and the dark controls for analysis.

-

Analyze the samples using a stability-indicating HPLC-UV/DAD method to quantify the parent compound and detect any non-volatile degradants.

-

Analyze the samples using GC-MS to identify any volatile degradants.

-

Record any changes in the physical appearance (e.g., color) of the samples.

-

Anticipated Results and Interpretation

The results from the photostability study will reveal the compound's sensitivity to light and provide insights into the degradation pathways.

Table 2: Expected Photostability Data for Methyl 3-(furfurylthio)propionate

| Parameter | Analytical Technique | Expected Result (Exposed vs. Dark Control) | Interpretation |

| Appearance | Visual Inspection | Potential color change from pale yellow to amber or brown. | Indicates the formation of chromophoric degradation products. |

| Assay of Parent Compound | HPLC-UV/DAD | A decrease of >5% in the exposed sample compared to the dark control. | Quantifies the extent of photodegradation. |

| Purity/Degradant Profile | HPLC-UV/DAD, GC-MS | Appearance of new peaks in the chromatograms of the exposed sample. | Indicates the formation of photodegradation products. |

| Identification of Degradants | GC-MS | Potential identification of sulfoxides, sulfones, or products of furan ring cleavage. | Provides insight into the photodegradation mechanism. |

Conclusion: A Pathway to Robust Product Development

This technical guide outlines a comprehensive strategy for evaluating the thermal and photostability of Methyl 3-(furfurylthio)propionate. By employing a combination of thermoanalytical and chromatographic techniques within a structured, scientifically-grounded framework, researchers can gain a deep understanding of the molecule's degradation behavior. The insights derived from these studies are invaluable for:

-

Formulation Development: Designing formulations that protect the compound from degradation.

-

Packaging Selection: Choosing appropriate packaging materials that shield the product from light.

-

Shelf-life Determination: Establishing accurate and reliable shelf-life data.

-

Regulatory Submissions: Providing robust stability data to regulatory agencies.

A thorough understanding of the stability of Methyl 3-(furfurylthio)propionate is not merely an academic exercise; it is a critical component of ensuring the delivery of high-quality, stable, and safe products to the consumer.

References

-

PubChem. Methyl 3-(furfurylthio)propionate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. Ethyl 3-(furfurylthio)propionate. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Frontiers in Environmental Science. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

-

ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... [Link]

-

ACS Publications. Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A. [Link]

-

The Good Scents Company. methyl 3-(furfurylthio)propionate. [Link]

-

Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Royal Society of Chemistry. Degradation of sulfur hexafluoride and its application in the synthesis of esters and amides. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

ResearchGate. (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

National Institutes of Health. Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. [Link]

-

TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

ETH Zurich Research Collection. Riding the sulfur cycle – metabolism of sulfonates and sulfate esters in Gram-negative bacteria. [Link]

-

Biblio. Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]

-

PubMed. Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]

-

MDPI. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

-

ResearchGate. Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High. [Link]

-

Scientific Research Publishing. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

- 1. Fragrance University [fragranceu.com]

- 2. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ikev.org [ikev.org]

An In-Depth Technical Guide to the Formation Pathways of Methyl 3-(furfurylthio)propionate in Food Systems

Introduction

Methyl 3-(furfurylthio)propionate is a significant sulfur-containing volatile compound that imparts desirable roasted, coffee, and meaty aroma notes to a variety of thermally processed foods.[1][2] Its presence, even at trace levels, can significantly influence the overall flavor profile due to the characteristically low odor thresholds of many sulfur compounds.[3] Understanding the chemical pathways leading to the formation of methyl 3-(furfurylthio)propionate is of paramount importance for food scientists and researchers in the flavor industry. This knowledge enables the precise control and optimization of desirable flavor development in products such as coffee, roasted meats, and baked goods, while also providing a framework for mitigating its formation where it may be considered an off-flavor.

This technical guide provides a comprehensive exploration of the core formation pathways of methyl 3-(furfurylthio)propionate in food systems. We will delve into the precursor molecules, the key chemical reactions, and the critical factors that influence reaction kinetics and yield. Furthermore, this guide will present detailed experimental protocols for the study of these pathways in a laboratory setting, offering a practical framework for researchers and drug development professionals investigating flavor chemistry.

Core Formation Pathways

The formation of methyl 3-(furfurylthio)propionate in food systems is not a singular event but rather a multi-step process involving the generation of key intermediates that subsequently react to form the final compound. The primary pathway can be conceptualized in two main stages:

-

Formation of Furfuryl Mercaptan: This highly reactive thiol is a critical precursor and is primarily generated through the Maillard reaction and Strecker degradation of sulfur-containing amino acids.

-

Michael Addition to Methyl Acrylate: Furfuryl mercaptan then reacts with methyl acrylate, an α,β-unsaturated carbonyl compound, via a Michael addition reaction to yield methyl 3-(furfurylthio)propionate.

Pathway 1: Formation of the Key Intermediate - Furfuryl Mercaptan

Furfuryl mercaptan (also known as 2-furfurylthiol) is a potent aroma compound in its own right, contributing significantly to the characteristic aroma of roasted coffee.[4] Its formation is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur during thermal processing.[5]

The foundational reaction involves a pentose sugar (like ribose or arabinose) and the sulfur-containing amino acid, cysteine.[6] The process can be broken down into the following key steps:

-

Initial Stage (Condensation and Rearrangement): A reducing sugar reacts with the amino group of cysteine to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.[5] This intermediate undergoes Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose (Amadori compound).[5]

-

Intermediate Stage (Degradation and Furan Formation): The Amadori compound undergoes a series of complex reactions, including dehydration and fragmentation. A key product of pentose degradation is furfural.[6]

-

Final Stage (Strecker Degradation and Thiol Formation): The Strecker degradation of cysteine, a reaction between an α-amino acid and a dicarbonyl compound (formed during the Maillard reaction), generates hydrogen sulfide (H₂S), ammonia, and Strecker aldehydes.[7] The highly reactive hydrogen sulfide then reacts with furfural to produce furfuryl mercaptan.

The overall reaction is significantly influenced by factors such as temperature, pH, and the availability of precursors. Higher temperatures generally favor the formation of furans and other sulfur-containing compounds.[8]

Figure 1: Formation Pathway of Furfuryl Mercaptan.

Pathway 2: Michael Addition of Furfuryl Mercaptan to Methyl Acrylate

The second crucial step in the formation of methyl 3-(furfurylthio)propionate is the reaction of the newly formed furfuryl mercaptan with methyl acrylate. This reaction proceeds via a nucleophilic conjugate addition, specifically a Thiol-Michael addition.[1] In this reaction, the nucleophilic sulfur atom of the thiol group in furfuryl mercaptan attacks the β-carbon of the α,β-unsaturated ester, methyl acrylate.

The presence of methyl acrylate in food systems can arise from several sources. It is a known volatile component of some fruits, such as pineapples.[9] Additionally, esters can be formed during the Maillard reaction through the interaction of alcohols and carboxylic acids, which are themselves products of sugar and amino acid degradation.[8] The roasting of coffee beans, for instance, generates a plethora of volatile compounds, including various esters.[10]

The Thiol-Michael addition is influenced by the pH of the food matrix. The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion.[1] In food systems, naturally occurring basic compounds can facilitate this reaction.

Figure 2: Michael Addition to form the target compound.

Factors Influencing Formation

The yield of methyl 3-(furfurylthio)propionate is a delicate interplay of several factors:

| Factor | Influence on Formation | Causality |

| Temperature | Higher temperatures (e.g., during roasting, baking, or frying) accelerate both the Maillard reaction and Strecker degradation, increasing the production of furfural and hydrogen sulfide, the precursors to furfuryl mercaptan.[8] | Increased kinetic energy overcomes the activation energy of the reactions. |

| pH | A slightly acidic to neutral pH range (5-7) is generally optimal for the Maillard reaction. The subsequent Michael addition is favored by slightly basic conditions which promote the formation of the thiolate anion.[1] | The Maillard reaction rate is pH-dependent, with different pH values favoring different reaction pathways. Thiolate formation is crucial for the nucleophilic attack in the Michael addition. |

| Precursor Availability | The concentration of pentoses (e.g., ribose), sulfur-containing amino acids (cysteine, methionine), and methyl acrylate directly correlates with the potential yield of the final product. | These are the essential building blocks for the formation pathways. |

| Water Activity (a_w) | Intermediate water activity (0.6-0.8) generally favors the Maillard reaction. Very high or very low water activity can inhibit the reaction rate. | Water is a product of some Maillard reaction steps, so high concentrations can inhibit the reaction. At very low water activity, reactant mobility is reduced. |

| Food Matrix | The presence of other reactive compounds, such as other nucleophiles or electrophiles, can lead to competing reactions, potentially reducing the yield of the target molecule. The physical structure of the matrix can also affect reactant mobility. | A complex food matrix presents a competitive environment for the reactive intermediates. |

Experimental Protocols

To investigate the formation of methyl 3-(furfurylthio)propionate, a combination of a model system synthesis and subsequent analytical quantification is employed.

Protocol 1: Model System Synthesis of Methyl 3-(furfurylthio)propionate

This protocol outlines the synthesis in a controlled laboratory environment to study the influence of various parameters.

Materials:

-

L-Cysteine hydrochloride

-

D-Ribose

-

Methyl acrylate

-

Phosphate buffer (pH 7.0)

-

Propylene glycol (as a solvent)

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Stirring plate and stir bars

Methodology:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of L-cysteine hydrochloride in phosphate buffer (pH 7.0).

-

Prepare a 0.1 M solution of D-ribose in the same phosphate buffer.

-

-

Reaction Mixture Assembly:

-

In a pressure-resistant reaction vial, combine 1 mL of the L-cysteine solution, 1 mL of the D-ribose solution, and 8 mL of propylene glycol.

-

Add a stir bar to the vial.

-

-

Formation of Furfuryl Mercaptan:

-

Seal the vial tightly.

-

Heat the reaction mixture at 120 °C for 1 hour with constant stirring. This step facilitates the Maillard reaction and the formation of furfuryl mercaptan.

-

-

Michael Addition:

-

Cool the reaction vial to room temperature.

-

Add a molar excess of methyl acrylate (e.g., 0.2 M final concentration) to the reaction mixture.

-

Reseal the vial and continue to stir at room temperature for 24 hours to allow for the Michael addition to proceed.

-

-

Sample Preparation for Analysis:

-

Extract the reaction mixture with a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.

-

Figure 3: Experimental Workflow for Model Synthesis.

Protocol 2: Quantification of Methyl 3-(furfurylthio)propionate in Food Samples by GC-MS

This protocol describes a general method for the extraction and quantification of the target analyte from a food matrix, such as coffee.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Stable isotope-labeled internal standard (e.g., d3-methyl 3-(furfurylthio)propionate, if available, or a suitable alternative)

-

Solid Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

-

Headspace vials (20 mL)

-

Saturated sodium chloride solution

-

Water bath or incubator

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., brewed coffee), place 5 mL of the sample into a 20 mL headspace vial.

-

For solid samples (e.g., ground roasted coffee), weigh 1 g of the sample into a 20 mL headspace vial and add 5 mL of saturated sodium chloride solution.

-

-

Internal Standard Spiking:

-

Spike the sample with a known amount of the internal standard solution.

-

-

Headspace Solid Phase Microextraction (HS-SPME):

-

Seal the vial and equilibrate the sample in a water bath at 60 °C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the GC injection port at 250 °C for 5 minutes.

-

Use a suitable capillary column (e.g., DB-5ms or equivalent).

-

Employ a temperature program that allows for the separation of the target analyte from other volatile compounds (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min).

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of methyl 3-(furfurylthio)propionate and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations of methyl 3-(furfurylthio)propionate and the internal standard.

-

Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Sensory Properties

Methyl 3-(furfurylthio)propionate is characterized by a complex aroma profile. It is described as having earthy, fruity, and sweet notes, with nuances of coffee, meaty, and nutty aromas.[1][2] The sensory impact of this compound is significant, even at low concentrations, which is a common trait for many sulfur-containing flavor compounds.[3] While a definitive odor threshold in water has not been widely published, its structural similarity to other potent furanthiols suggests a low ppb (parts per billion) detection level.

Conclusion

The formation of methyl 3-(furfurylthio)propionate is a fascinating example of the intricate web of chemical reactions that contribute to the desirable flavors of cooked foods. By understanding the interplay of the Maillard reaction, Strecker degradation, and Michael addition, food scientists and flavor chemists can better manipulate processing conditions to enhance or control the formation of this impactful aroma compound. The provided experimental protocols offer a robust starting point for further research into the nuances of its formation in specific food matrices and for the development of novel flavor profiles. As our understanding of flavor chemistry deepens, so too will our ability to craft more appealing and consistent food products for consumers worldwide.

References

- The Maillard Reaction. (2019). In Food Chemistry (pp. 1-15). Sandiego.

- Analysis of Flavor in Roasted Coffee Using Temperature Programmable Injection (TPI) at GC/MS Method. (2023). Journal UII, 1(1), 1-10.

- The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. (n.d.).

- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic

- methyl furfuryl mercaptopropionate, 94278-26-9. (n.d.). The Good Scents Company.

- Production and Inhibition of Acrylamide during Coffee Processing: A Liter

- Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds

- Thiol-based michael-type addition. A systematic evaluation of its controlling factors. (n.d.). [No source provided].

- Comprehensive Analysis of Coffee Bean Extracts by GC×GC–TOF MS. (n.d.).

- Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386. (n.d.). PubChem.

- Insights into flavor and key influencing factors of Maillard reaction products: A recent upd

- Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). MDPI.

- Sensory Relevance of Volatile Organic Sulfur Compounds in Food. (n.d.).

- Formation of acids, lactones and esters through the Maillard reaction. (n.d.).

- Determination of Acrylamide during Roasting of Coffee. (n.d.).

- methyl furfuryl mercaptopropionate, 94278-26-9. (n.d.). The Good Scents Company.

- Factors affecting the formation of acrylamide in coffee. (n.d.). [No source provided].

- Formation of acids, lactones and esters through the Maillard reaction. (n.d.). Sci-Hub.

- The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl

- Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (n.d.).

- The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ACS Symposium Series.

- Characterization of Sulfur Compounds in Coffee Beans by Sulfur K-XANES Spectroscopy. (2019).

- Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. (2017). [No source provided].

- Reactivity and stability of selected flavor compounds. (n.d.). PMC - NIH.

- Insights into flavor and key influencing factors of Maillard reaction products: A recent upd

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). [No source provided].

- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (n.d.). Frontiers.

- Exploring Coffee Roasting: Maillard & Carameliz

- Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkyl

- The Chemistry of Green and Roasted Coffee by Selectable 1D/2D Gas Chromatography Mass Spectrometry with Spectral Deconvolution. (2022). NIH.

- Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions. (n.d.). [No source provided].

- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021). NSF Public Access Repository.

- What Happens During Coffee Roasting: The Chemical Changes. (2019). Perfect Daily Grind.

- Aroma Characterization of Coffee. (n.d.). [No source provided].

- The Significance of Volatile Sulfur Compounds in Food Flavors. (n.d.).

- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). [No source provided].

- Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (n.d.). Chemical Engineering Transactions.

- ethyl 3-(furfuryl thio) propionate, 94278-27-0. (n.d.). The Good Scents Company.

- Table S1 List of aroma components with observed and model derived odor threshold property. (n.d.). [No source provided].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sci-Hub. Formation of acids, lactones and esters through the Maillard reaction / Zeitschrift f�r Lebensmittel-Untersuchung und -Forschung, 1990 [sci-hub.box]

- 9. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journal.uii.ac.id [journal.uii.ac.id]

The Enigmatic Aroma of Coffee: A Technical Guide to Methyl 3-(furfurylthio)propionate

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Flavor Chemistry

For researchers, scientists, and professionals in the intricate world of drug development and flavor chemistry, understanding the molecular underpinnings of aroma is paramount. Among the myriad of volatile compounds that contribute to the rich and complex scent of roasted coffee, Methyl 3-(furfurylthio)propionate stands out as a significant contributor to the characteristic savory and roasted notes. This technical guide provides a comprehensive literature review, delves into its discovery, and offers detailed methodologies for its synthesis and analysis, empowering researchers to explore its potential applications.

Introduction: Unveiling a Key Coffee Aroma Compound

Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is a sulfur-containing ester that, despite its relatively simple structure, imparts a potent and distinctive aroma.[1][2] Its sensory profile is often described as earthy, sweet, and roasted, with savory, meaty, and nutty undertones, making it a crucial component in the flavor profile of roasted coffee and other thermally processed foods.[2] As a flavoring agent, it is utilized in a variety of products, including coffee, chocolate, and a range of savory applications, to enhance and impart these desirable roasted notes.[2]

Discovery and Natural Occurrence

While the exact first synthesis or discovery of Methyl 3-(furfurylthio)propionate is not extensively documented in readily available literature, its identification is intrinsically linked to the broader investigation of volatile compounds generated during the Maillard reaction and thermal degradation of sulfur-containing amino acids in the presence of furan derivatives. The roasting of coffee beans provides the ideal environment for the formation of such compounds.

The likely precursors to Methyl 3-(furfurylthio)propionate in coffee are furfuryl mercaptan and methyl acrylate. Furfuryl mercaptan, a potent aroma compound in its own right with a strong coffee-like odor, is formed from the reaction of furan derivatives (generated from the breakdown of carbohydrates) with hydrogen sulfide (derived from the degradation of sulfur-containing amino acids like cysteine). Methyl acrylate can be formed from the thermal degradation of various precursors present in green coffee beans. The subsequent Michael addition of furfuryl mercaptan to methyl acrylate yields Methyl 3-(furfurylthio)propionate.

Physicochemical and Sensory Properties

A thorough understanding of the physicochemical and sensory properties of Methyl 3-(furfurylthio)propionate is essential for its effective application in flavor creation and research.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| CAS Number | 94278-26-9 | [1] |

| Appearance | Pale yellow to amber colored liquid | [1] |

| Odor Description | Earthy, fruity, sweet, with coffee, meaty, and nutty notes | [2] |

| Taste Description | Coffee, meaty, nutty | [2] |

| Specific Gravity (20°C) | 1.167 - 1.173 | [1] |

| Refractive Index (20°C) | 1.509 - 1.519 | [2] |

| Boiling Point | 113-116 °C @ 0.20 mm Hg | [2] |

| Solubility | Practically insoluble in water; soluble in ethanol | [1] |

Chemical Synthesis: A Detailed Experimental Protocol

The synthesis of Methyl 3-(furfurylthio)propionate is most commonly achieved via a Michael addition reaction between furfuryl mercaptan and methyl acrylate. This reaction involves the nucleophilic addition of the thiol group to the activated double bond of the acrylate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-(furfurylthio)propionate.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

Furfuryl mercaptan

-

Methyl acrylate

-

Triethylamine (or another suitable base catalyst)

-

Toluene (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for heated reactions)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve furfuryl mercaptan (1.0 eq) in toluene.

-

Addition of Reagents: While stirring, add methyl acrylate (1.1 eq) to the solution.

-

Catalyst Addition: Slowly add a catalytic amount of triethylamine (e.g., 0.1 eq) to the reaction mixture. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

-

Quenching: Once the reaction is complete, dilute the mixture with diethyl ether or another suitable organic solvent.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. This removes the catalyst and any acidic impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 3-(furfurylthio)propionate.

Analytical Methodology: GC-MS for Quantification

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of Methyl 3-(furfurylthio)propionate in complex matrices such as coffee.

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of Methyl 3-(furfurylthio)propionate.

Step-by-Step GC-MS Protocol

Disclaimer: This is a general protocol and should be optimized for the specific instrumentation and sample matrix.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler with SPME fiber (e.g., DVB/CAR/PDMS)

-

GC column suitable for volatile sulfur compounds (e.g., DB-SUL or equivalent)

-

Helium carrier gas (high purity)

-

Coffee sample (finely ground)

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Headspace vials with septa

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of finely ground coffee (e.g., 1-2 g) into a headspace vial.

-

Add a known amount of the internal standard solution.

-

Seal the vial immediately.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injection: The SPME fiber is automatically desorbed in the hot GC inlet.

-

GC Separation:

-

Column: Use a column with a stationary phase suitable for sulfur compounds.

-

Oven Program: A typical temperature program might start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Scan Mode: For identification, acquire data in full scan mode over a relevant mass range (e.g., m/z 35-350).

-

SIM/MRM Mode: For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and selectivity, monitoring characteristic ions of Methyl 3-(furfurylthio)propionate and the internal standard.

-

-

-

Data Analysis:

-

Identification: Identify Methyl 3-(furfurylthio)propionate by comparing its retention time and mass spectrum with that of an authentic standard and by searching mass spectral libraries.

-

Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.

-

Spectroscopic Data

The structural elucidation of Methyl 3-(furfurylthio)propionate is confirmed by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~2.6 (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~2.8 (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the sulfur atom (-S-CH₂-).

-

δ ~3.7 (s, 3H): Singlet for the three protons of the methyl ester group (-OCH₃).

-

δ ~3.8 (s, 2H): Singlet for the two protons of the furfuryl methylene group (-S-CH₂-furan).

-

δ ~6.2-7.4 (m, 3H): Multiplet for the three protons on the furan ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~28-35: Resonances for the two aliphatic methylene carbons.

-

δ ~51-52: Resonance for the methyl ester carbon.

-

δ ~108-111: Resonances for the C3 and C4 carbons of the furan ring.

-

δ ~142-143: Resonance for the C5 carbon of the furan ring.

-

δ ~150-152: Resonance for the C2 carbon of the furan ring.

-

δ ~172-173: Resonance for the carbonyl carbon of the ester group.

IR (Infrared) Spectroscopy

-

~1740 cm⁻¹: Strong absorption band characteristic of the C=O stretching of the ester group.

-

~2950-3000 cm⁻¹: C-H stretching vibrations of the aliphatic and methyl groups.

-

~1000-1250 cm⁻¹: C-O stretching of the ester group.

-

~740 cm⁻¹: C-S stretching vibration.

-

Characteristic furan ring vibrations are also present.

Conclusion and Future Perspectives

Methyl 3-(furfurylthio)propionate is a vital aroma compound that significantly contributes to the desirable roasted and savory notes in coffee and other food products. This guide has provided a comprehensive overview of its discovery, synthesis, and analytical characterization, offering valuable insights and practical methodologies for researchers in flavor chemistry and related fields.

Future research could focus on several key areas:

-

Elucidation of Formation Pathways: More detailed studies are needed to fully understand the formation mechanisms of Methyl 3-(furfurylthio)propionate in different food matrices under various processing conditions.

-

Sensory and Flavor Release Studies: Investigating the sensory interactions of this compound with other aroma molecules and its release from the food matrix during consumption will provide a more holistic understanding of its impact on flavor perception.

-

Novel Applications: Exploring the potential of Methyl 3-(furfurylthio)propionate in new flavor creations and its application in masking off-notes in food and pharmaceutical products could open up new avenues for its use.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complexities of flavor chemistry and harness the potential of key aroma compounds like Methyl 3-(furfurylthio)propionate to create more appealing and palatable products.

References

-

PubChem. Methyl 3-(furfurylthio)propionate. [Link]

-

The Good Scents Company. methyl furfuryl mercaptopropionate. [Link]

Sources

Methodological & Application

The Role of Methyl 3-(furfurylthio)propionate as a Flavor Standard: A Detailed Application Guide

Introduction: In the intricate world of flavor science, precision and consistency are paramount. The ability to accurately identify, quantify, and describe flavor compounds is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Methyl 3-(furfurylthio)propionate, a key flavor compound, and its application as a flavor standard. With its distinct roasted and savory notes, this compound serves as a critical reference in sensory analysis and analytical chemistry, ensuring the reproducibility and accuracy of flavor-related studies.

Chemical and Physical Properties

Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is a sulfur-containing ester with the molecular formula C9H12O3S.[1] Its unique chemical structure, featuring a furan ring and a thioether linkage, is responsible for its characteristic aroma profile. A thorough understanding of its physical properties is crucial for its effective use as a standard.

| Property | Value | Source |

| Molecular Weight | 200.26 g/mol | PubChem[1] |

| Appearance | Pale yellow to amber colored liquid | JECFA[1] |

| Odor | Earthy, sweet aroma | JECFA[1] |

| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA[1] |

| Density | 1.167-1.173 g/cm³ (at 20°C) | JECFA[1] |

| Refractive Index | 1.511-1.517 (at 20°C) | JECFA[1] |

Synthesis of Methyl 3-(furfurylthio)propionate

The synthesis of Methyl 3-(furfurylthio)propionate is typically achieved through the esterification of 3-(furfurylthio)propanoic acid or via a Michael addition of furfuryl mercaptan to methyl acrylate. While several methods exist for the synthesis of furan derivatives and thioesters, a common laboratory-scale synthesis involves the reaction of furfuryl alcohol with a thiol and an acrylic acid derivative.[2]

A plausible synthetic route is the reaction of furfuryl mercaptan with methyl acrylate in the presence of a base catalyst. This reaction proceeds via a nucleophilic conjugate addition mechanism.

Caption: Synthesis of Methyl 3-(furfurylthio)propionate via Michael Addition.

Sensory Profile and Flavor Applications

Methyl 3-(furfurylthio)propionate is characterized by a complex aroma profile, with descriptors including roasted, coffee, meaty, and slightly sulfurous notes. Its distinct flavor profile makes it a valuable component in a variety of food applications, where it contributes to savory and roasted characteristics. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), with FEMA number 4538.[1][3]

Sensory Descriptors:

-

Primary: Roasted, Meaty, Savory

-

Secondary: Coffee, Sulfurous, Toasted

Protocols for Use as a Flavor Standard

The utility of Methyl 3-(furfurylthio)propionate as a flavor standard lies in its ability to provide a consistent and reproducible reference point for both sensory and instrumental analysis.

Preparation of Standard Solutions

Accurate preparation of standard solutions is the foundation of reliable analysis.[4][5][6] The following protocols outline the preparation of stock and working solutions for sensory and instrumental applications.

Protocol 1: Preparation of a Stock Solution (1000 ppm)

-

Materials:

-

Methyl 3-(furfurylthio)propionate (≥98% purity)

-

Ethanol (food grade, 95% or higher)

-

Volumetric flask (100 mL, Class A)

-

Analytical balance (readable to 0.1 mg)

-

Pipettes and appropriate safety equipment

-

-

Procedure:

-

Accurately weigh 100 mg of Methyl 3-(furfurylthio)propionate into a clean, dry 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the flask and swirl gently to dissolve the compound completely.

-

Once dissolved, dilute to the 100 mL mark with ethanol.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration (1000 ppm), solvent, and date of preparation.

-

Store the stock solution in a tightly sealed, amber glass bottle at 4°C to minimize degradation.

-

Protocol 2: Preparation of Working Solutions for Sensory Analysis

For sensory panel training and threshold testing, a series of dilutions are prepared from the stock solution. The concentrations should span the detection and recognition thresholds of the compound.

-

Materials:

-

1000 ppm stock solution of Methyl 3-(furfurylthio)propionate in ethanol

-

Deionized, odor-free water or a specific food matrix (e.g., light beer, sugar water)

-

Volumetric flasks and pipettes

-

-

Procedure (Example Dilution Series):

-

10 ppm: Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen matrix.

-

1 ppm: Pipette 10 mL of the 10 ppm working solution into a 100 mL volumetric flask and dilute to the mark.

-

0.1 ppm (100 ppb): Pipette 10 mL of the 1 ppm working solution into a 100 mL volumetric flask and dilute to the mark.

-

Continue this serial dilution to achieve lower concentrations as needed for threshold determination.

-

Sensory Panel Training and Calibration

A trained sensory panel is a critical instrument in flavor analysis.[7][8][9][10] Methyl 3-(furfurylthio)propionate can be used as a reference standard to train panelists to recognize and scale the intensity of specific roasted and savory notes.

Protocol 3: Sensory Panel Training

-

Objective: To familiarize panelists with the aroma of Methyl 3-(furfurylthio)propionate and to calibrate their intensity ratings.

-

Procedure:

-

Present panelists with a series of concentrations of the flavor standard in a neutral medium (e.g., water or sniffing strips).

-

Begin with a concentration that is clearly detectable and ask panelists to describe the aroma. Provide them with a list of common descriptors to guide their evaluation (e.g., roasted, coffee, meaty).

-

Present a range of concentrations and ask panelists to rate the intensity of the "roasted" or "savory" character on a labeled magnitude scale (e.g., 0-15).

-

Provide an anchor or reference point. For example, a 1 ppm solution could be defined as a "moderate" intensity of 8 on the scale.

-

Repeat this process over several sessions to ensure panelists are consistent in their ratings.

-

Caption: Workflow for Sensory Panel Training with a Flavor Standard.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[11][12][13][14][15] Methyl 3-(furfurylthio)propionate can be used as a reference standard to confirm the identity of a peak in a complex chromatogram and to calibrate the olfactory response.

Protocol 4: GC-O Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a sniffing port and a flame ionization detector (FID) or mass spectrometer (MS).

-

Appropriate GC column for flavor analysis (e.g., a polar column like a WAX-type).

-

-

Procedure:

-

Standard Injection: Inject a known concentration of the Methyl 3-(furfurylthio)propionate standard solution into the GC-O system.

-

Olfactory Evaluation: A trained panelist at the sniffing port will detect the aroma as it elutes from the column. The panelist should record the retention time and a description of the aroma.

-

Instrumental Detection: Simultaneously, the FID or MS will record a signal at the same retention time.

-

Sample Analysis: Inject the sample extract to be analyzed.

-

Peak Identification: When a panelist detects an aroma at a specific retention time in the sample chromatogram that matches the description and retention time of the Methyl 3-(furfurylthio)propionate standard, it provides a strong indication of its presence.

-

Quantification (Optional): By creating a calibration curve with a series of standard injections of known concentrations versus the instrumental detector response, the concentration of Methyl 3-(furfurylthio)propionate in the sample can be estimated.

-

Stability and Storage

The stability of flavor standards is critical for maintaining the integrity of analytical results. Furan and its derivatives can be susceptible to degradation, particularly when exposed to heat and light.[2][16][17] Studies on similar sulfur-containing compounds have shown that their stability can be influenced by factors such as temperature, pH, and the presence of oxygen.[1]

Recommendations for Storage:

-

Short-term (working solutions): Store in amber glass vials at 4°C for up to one week.

-

Long-term (stock solution): Store in a tightly sealed amber glass bottle at -20°C for several months.

-

General Precautions: Avoid repeated freeze-thaw cycles and minimize headspace in storage containers to reduce oxidation.

Conclusion

Methyl 3-(furfurylthio)propionate is an indispensable tool for flavor scientists. Its well-defined sensory profile and established safety make it an ideal flavor standard. By following the detailed protocols outlined in this guide, researchers can ensure the accuracy and reproducibility of their sensory and instrumental analyses, leading to a deeper understanding of complex flavor systems and the development of high-quality products.

References

-

Song, H., & Liu, Y. (2018). GC-O-MS technique and its applications in food flavor analysis. Food Research International, 114, 176-186. Available from: [Link]

-

V.K., Singh, et al. (2022). Furan in Thermally Processed Foods - A Review. Journal of Food Science and Technology, 59(1), 1-13. Available from: [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). METHYL 3-(FURFURYLTHIO)PROPIONATE. FEMA. Available from: [Link]

-

Chemiasoft. (2011). Guide to Preparation of Stock Standard Solutions. Scribd. Available from: [Link]

-

Seery, M. (2016, September 9). Preparing a standard solution [Video]. YouTube. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-(furfurylthio)propionate. PubChem. Available from: [Link]

-

Ferreira, V., Lopez, R., & Cacho, J. F. (2004). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Journal of Agricultural and Food Chemistry, 52(6), 1653–1660. Available from: [Link]

-

Agriculture Institute. (2024, January 8). Screening and Training Methods for Sensory Panelists. Available from: [Link]

-

Lin, Y.-H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2269. Available from: [Link]

-

News, A. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Available from: [Link]

-

Van der Fels-Klerx, H. J., et al. (2016). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 33(2), 234-242. Available from: [Link]

-

Civille, G. V., & Liska, T. H. (1975). Importance of reference standards in training panelists. Journal of Sensory Studies, 10(2), 143-151. Available from: [Link]

-

D'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 8(10), 6253-6284. Available from: [Link]

-

Hall, R. L., & Oser, B. L. (1970). 4. GRAS Substances (3125-3249). Food Technology, 24(5), 25-34. Available from: [Link]

-

The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Available from: [Link]

-

DLG. (n.d.). Practice guide for sensory panel training. Available from: [Link]

-

Ferreira, V., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods, 9(12), 1892. Available from: [Link]

-

Nursten, H. E. (2017, December 19). FURAN DERIVATIVES : ITS OCCURRENCE IN FOODS, CONTRIBUTION TO MELANOIDIN FORMATION, METABOLISM. Available from: [Link]

-

Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

-

Fiveable. (n.d.). Sensory panel selection and training | Principles of Food Science Class Notes. Available from: [Link]

-

D'Acampora Zellner, B., et al. (2007, September 12). Gas chromatography–olfactometry in food flavour analysis. ScienceDirect. Available from: [Link]

-

Masite, A., et al. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available from: [Link]

-

eGyanKosh. (n.d.). UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALUATION. Available from: [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Available from: [Link]

Sources

- 1. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. femaflavor.org [femaflavor.org]

- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 8. researchgate.net [researchgate.net]

- 9. dlg.org [dlg.org]

- 10. fiveable.me [fiveable.me]

- 11. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pfigueiredo.org [pfigueiredo.org]

- 16. researchgate.net [researchgate.net]

- 17. FURAN DERIVATIVES : ITS OCCURRENCE IN FOODS, CONTRIBUTION TO MELANOIDIN FORMATION, METABOLISM - E-Journal Universitas Atma Jaya Yogyakarta [e-journal.uajy.ac.id]

Application of Methyl 3-(furfurylthio)propionate in Sensory Science Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the application of Methyl 3-(furfurylthio)propionate in sensory science research. It is designed to offer both foundational knowledge and practical, field-proven protocols for researchers, scientists, and professionals in drug development and flavor and fragrance industries. The structure of this document is tailored to provide an in-depth, logical flow of information, moving from the fundamental sensory characteristics of the compound to detailed experimental methodologies.

Introduction to Methyl 3-(furfurylthio)propionate

Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is a sulfur-containing furan derivative that has garnered significant interest in the flavor and fragrance industry. Its unique sensory profile contributes to the characteristic notes of a wide variety of food products, including savory items like roasted meats, garlic, and tomato, as well as indulgent flavors such as coffee and chocolate[1]. Beyond its traditional use as a flavoring agent, recent research has suggested its potential role in modulating chemesthetic sensations, specifically cooling, which opens new avenues for its application in sensory science and drug development[1][2][3][4].

This document will delve into the detailed sensory attributes of Methyl 3-(furfurylthio)propionate, provide standardized protocols for its sensory evaluation, and explore the potential mechanisms underlying its sensory perception.

Sensory Profile and Characteristics

The sensory perception of Methyl 3-(furfurylthio)propionate is multifaceted, encompassing both orthonasal (smell) and retronasal (flavor) characteristics, as well as potential chemesthetic effects.

Olfactory Profile (Aroma)

The aroma of Methyl 3-(furfurylthio)propionate is predominantly described as fruity, earthy, and sweet [1]. However, a more detailed descriptive analysis would likely reveal more nuanced notes. Sulfur-containing compounds are known for their complexity and potent aromas, often exhibiting different characteristics at varying concentrations[5][6].

Gustatory Profile (Taste)

While primarily recognized for its aroma, the taste profile of Methyl 3-(furfurylthio)propionate is also a critical aspect of its sensory characterization. It is essential to distinguish between taste (sweet, sour, salty, bitter, umami) and flavor (the combination of taste and retronasal olfaction)[2][3][4]. The taste of this compound is not well-documented in publicly available literature and requires formal sensory evaluation for characterization.

Chemesthetic Properties

A significant area of interest is the potential for Methyl 3-(furfurylthio)propionate to elicit chemesthetic sensations. Patent literature suggests that it may contribute a cooling or refreshing sensation and act as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a known cold and menthol receptor[1][2][3][4][7][8][9][10]. This property expands its application beyond flavor to products where a cooling sensation is desirable, such as oral care products and confectioneries[2][4].

Key Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(furfurylthio)propionate is presented in the table below.

| Property | Value | Source |

| Appearance | Pale yellow to amber clear liquid | The Good Scents Company |

| Molecular Formula | C9H12O3S | PubChem |

| Molecular Weight | 200.26 g/mol | PubChem |

| Solubility in Water | Practically insoluble | JECFA |

| Solubility in Ethanol | Soluble | JECFA |

| FEMA Number | 4538 | The Good Scents Company |

| JECFA Number | 2094 | The Good Scents Company |

Experimental Protocols for Sensory Analysis

The following protocols are designed to provide a standardized framework for the sensory evaluation of Methyl 3-(furfurylthio)propionate. These protocols are based on established sensory science methodologies and can be adapted to specific research needs.

Protocol 1: Determination of Odor and Taste Thresholds

Objective: To determine the detection and recognition thresholds of Methyl 3-(furfurylthio)propionate in a specific medium (e.g., water, oil, or a simple food base). This protocol is adapted from the ASTM E679-19 standard[11][12][13][14][15].

Materials:

-

Methyl 3-(furfurylthio)propionate (high purity)

-

Deodorized water or a neutral base (e.g., mineral oil, sucrose solution)

-

Glass sniffing jars or tasting cups with lids

-

Graduated pipettes and volumetric flasks

-

A panel of trained sensory assessors (minimum of 15)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 3-(furfurylthio)propionate in a suitable solvent (e.g., ethanol) due to its poor water solubility. The concentration should be accurately known.

-

Ascending Concentration Series: Prepare a series of dilutions in the desired medium (e.g., water). A geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended. The concentration range should span from well below the expected threshold to a clearly perceptible level.

-

Presentation (Triangle Test): For each concentration level, present three samples to each panelist: two blanks (medium only) and one containing the odorant. The order of presentation should be randomized for each panelist[16][17][18][19][20].

-

Panelist Evaluation: Each panelist is instructed to identify the "odd" sample. A forced-choice procedure is used, meaning a choice must be made even if no difference is perceived.

-

Data Analysis: The individual threshold is calculated as the geometric mean of the last incorrect and the first correct concentration. The group threshold is the geometric mean of the individual thresholds.

Causality Behind Experimental Choices:

-

The use of a forced-choice ascending concentration series minimizes psychological biases such as adaptation and expectation.

-

The triangle test is a robust method for determining if a sensory difference exists at low concentrations[16][17][18][19][20].

-

The geometric mean is used for threshold calculation as sensory responses to concentration are often logarithmic.

Caption: Workflow for Odor/Taste Threshold Determination.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of Methyl 3-(furfurylthio)propionate by identifying and quantifying its aroma and flavor attributes[21][22].

Materials:

-

Methyl 3-(furfurylthio)propionate at a supra-threshold concentration.

-

Reference standards for various aroma and flavor attributes (e.g., fruity, earthy, sweet, roasted, sulfurous).

-

A panel of highly trained sensory assessors (8-12 members).

-

Sensory evaluation software or standardized paper ballots.

Procedure:

-

Lexicon Development: In initial sessions, panelists are presented with the compound and work together to develop a consensus vocabulary of descriptive terms for its aroma and flavor. Reference standards are used to anchor these terms.

-

Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = very strong).

-

Formal Evaluation: In individual booths under controlled conditions (e.g., red lighting to mask visual differences), panelists evaluate the sample and rate the intensity of each attribute. Samples should be presented in a randomized and balanced order.

-

Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative sensory profile, which can be visualized as a spider or radar plot.

Causality Behind Experimental Choices:

-

A trained panel is essential for providing objective and reproducible sensory data.

-

Lexicon development ensures that all panelists are using the same terminology to describe their perceptions.

-

Intensity scales allow for the quantification of sensory attributes, enabling statistical analysis and comparison.

Caption: Quantitative Descriptive Analysis (QDA) Workflow.

Protocol 3: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma-active compounds, including Methyl 3-(furfurylthio)propionate, in a complex food matrix and characterize their individual odor contributions[5][23][24][25][26][27][28][29].

Materials:

-

Food sample containing Methyl 3-(furfurylthio)propionate (e.g., roasted coffee, cooked meat).

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

-

Appropriate extraction method (e.g., Solvent Assisted Flavor Evaporation - SAFE, Solid Phase Microextraction - SPME).

-

A panel of trained GC-O assessors.

Procedure:

-

Volatile Extraction: Extract the volatile compounds from the food sample using a suitable method to obtain a representative aroma extract.

-

GC-MS/O Analysis: Inject the extract into the GC system. The effluent from the capillary column is split between the MS detector and the olfactometry port.

-

Odor Assessment: A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each detected odor.

-

Compound Identification: The mass spectrum corresponding to each odor event is used to identify the responsible compound.

-

Aroma Activity Value (AAV) Calculation: The concentration of the identified compound (determined by GC-MS) is divided by its odor threshold in the relevant matrix to calculate its AAV, which indicates its contribution to the overall aroma.

Causality Behind Experimental Choices:

-

GC-O directly links instrumental analysis with human sensory perception, allowing for the identification of key aroma compounds.

-

The choice of extraction method is critical to ensure a representative profile of the volatile compounds.

-

AAV provides a quantitative measure of the sensory importance of an individual compound in a complex mixture.

Potential Mechanism of Sensory Perception: The Role of TRPM8

The cooling sensation potentially elicited by Methyl 3-(furfurylthio)propionate suggests an interaction with the TRPM8 ion channel[1][2][3][4][7][8][9][10]. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin[7][8][10][30][31].

Proposed Signaling Pathway:

-

Binding: Methyl 3-(furfurylthio)propionate may bind to a specific site on the TRPM8 channel protein.

-

Conformational Change: This binding is hypothesized to induce a conformational change in the channel.

-

Channel Opening: The conformational change leads to the opening of the ion channel pore.

-

Cation Influx: The opening of the channel allows for the influx of cations (primarily Ca2+ and Na+) into the sensory neuron.

-

Depolarization: The influx of positive ions depolarizes the neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the brain.

-

Sensation of Cooling: The brain interprets this signal as a sensation of coolness.

Caption: Proposed TRPM8-mediated cooling sensation pathway.

Further research, such as in vitro calcium imaging assays with cells expressing TRPM8, is required to confirm this proposed mechanism and to determine if Methyl 3-(furfurylthio)propionate acts as an agonist, antagonist, or modulator of this channel.

Stability and Considerations in Food Matrices

The stability of sulfur-containing flavor compounds, particularly thiols and thioethers, can be a concern in food processing and storage[6][32][33][34][35]. Factors such as temperature, pH, and the presence of other food components can influence their degradation and, consequently, the sensory profile of the product.

-

Oxidation: Thiols can be susceptible to oxidation, leading to the formation of disulfides, which may have different sensory properties[6][34]. While thioethers are generally more stable than thiols, their stability should be evaluated in the specific food matrix of interest.

-

Thermal Degradation: High temperatures used in food processing can potentially lead to the degradation of furan-containing compounds[36][37].

-

Matrix Effects: The interaction of Methyl 3-(furfurylthio)propionate with other components in the food matrix (e.g., proteins, fats) can affect its volatility and perception.

It is recommended to conduct stability studies in the target food application to ensure the desired sensory contribution is maintained throughout the product's shelf life.

Conclusion